molecular formula C9H14O3 B2412591 2-Oxaspiro[4.4]nonane-3-carboxylic acid CAS No. 2344681-58-7

2-Oxaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B2412591
CAS No.: 2344681-58-7
M. Wt: 170.208
InChI Key: YXCKHIDZSPIWHH-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.4]nonane-3-carboxylic acid is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.208. The purity is usually 95%.
BenchChem offers high-quality 2-Oxaspiro[4.4]nonane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxaspiro[4.4]nonane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.4]nonane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-5-9(6-12-7)3-1-2-4-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCKHIDZSPIWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: The Strategic Integration of Spirocyclic Carboxylic Acid Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pursuit of novel chemical matter with enhanced pharmacological properties is a central theme in contemporary drug discovery. Among the scaffolds that have gained significant traction, spirocyclic systems, particularly those incorporating a carboxylic acid moiety, represent a class of structures with profound potential. Their inherent three-dimensionality allows for a more sophisticated exploration of protein binding pockets compared to traditional flat, aromatic systems.[1][2] This guide provides an in-depth analysis of spirocyclic carboxylic acid scaffolds, delineating their impact on physicochemical properties, outlining robust synthetic strategies, and highlighting their successful application in the development of therapeutic agents. We will explore the causal relationships behind their advantages in potency, selectivity, and pharmacokinetics, offering a technical resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontiers of molecular design.

The Ascendance of Three-Dimensionality: Why Spirocyclic Scaffolds?

For decades, medicinal chemistry has often favored planar, sp2-rich molecules. However, the industry is undergoing a significant shift towards greater three-dimensionality, a move driven by the need to access novel chemical space and improve clinical success rates.[3][4] Spirocyclic scaffolds are at the forefront of this evolution. Defined as two rings sharing a single common atom, this structural motif forces the rings into orthogonal orientations, creating a rigid, well-defined three-dimensional architecture.[5]

The surge in their popularity is not accidental but is rooted in several key advantages:

  • Enhanced Target Engagement: The rigid, non-planar conformation of spirocycles allows for the precise positioning of functional groups into a protein's binding site, enabling unique and potent interactions that are often unachievable with more flexible or planar molecules.[2][6]

  • Improved Physicochemical Properties: The introduction of a spirocenter increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is strongly correlated with improved clinical success, partly due to better solubility, reduced promiscuity, and more favorable metabolic profiles.[3]

  • Structural Novelty and Intellectual Property: Spirocycles provide access to novel and underexplored chemical space, offering a significant advantage in securing intellectual property for new drug candidates.[1][7]

The incorporation of a carboxylic acid group onto these scaffolds further amplifies their utility. This functional group can act as a critical pharmacophore, engaging in hydrogen bonding, salt bridges, or other polar interactions with a biological target, while also influencing the overall solubility and pharmacokinetic profile of the molecule.

Physicochemical and Pharmacokinetic Profile

The decision to incorporate a spirocyclic carboxylic acid scaffold is a strategic choice aimed at modulating a molecule's properties for optimal therapeutic effect. The interplay between the rigid 3D core and the polar carboxylic acid group governs the compound's behavior.

2.1 Impact on Solubility and Lipophilicity A central challenge in drug design is balancing lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility).

  • Solubility: The carboxylic acid group, with its ability to engage in strong hydrogen bonding with water, significantly enhances aqueous solubility, a critical factor for oral bioavailability and formulation.[8][9][10] However, the overall solubility is a function of the entire molecule. The rigid, saturated nature of the spirocyclic core can disrupt crystal packing, which can also contribute to improved solubility compared to flat, crystalline compounds. A notable strategy involves incorporating heteroatoms, such as oxygen, into the spirocyclic core itself. This "oxa-spirocycle" approach has been shown to dramatically improve water solubility—in some cases by up to 40-fold—compared to their carbocyclic counterparts.[11][12]

  • Lipophilicity (logP/logD): While the sp3-rich core increases saturation, it can also lead to lower lipophilicity (logD) compared to aromatic systems. In the optimization of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, replacing a simple morpholine ring with various azaspirocycles successfully lowered logD values, which in turn improved metabolic stability and selectivity against the hERG channel.[2]

2.2 Acidity and Target Engagement The pKa of the carboxylic acid is a critical parameter. The introduction of an oxygen atom into the spirocyclic core, for instance, can increase the acidity of a neighboring carboxylic acid by approximately one order of magnitude (pKa drops from ~4.5 to ~3.5).[12] This modulation of pKa can be crucial for optimizing interactions with a target's active site or for controlling the ionization state of the molecule at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Spirocyclic Scaffolds

PropertyConventional SpirocycleOxa-Spirocycle AnalogueRationale & Impact
Water Solubility ModerateSignificantly Increased[12]The ether oxygen in the oxa-spirocycle acts as a hydrogen bond acceptor, improving solvation.
Lipophilicity (logD) Generally Lower than AromaticsFurther Lowered[12]Increased polarity from the embedded oxygen atom reduces partitioning into nonpolar solvents.
Carboxylic Acid pKa ~4.3–4.6~3.4–3.7 (More Acidic)[12]The electron-withdrawing inductive effect of the nearby ether oxygen stabilizes the carboxylate anion.
Fraction of sp3 (Fsp3) HighHighBoth scaffolds are inherently 3D and sp3-rich, which is correlated with higher clinical success rates.[3]

Key Synthetic Strategies

The historical challenge in utilizing spirocycles has been their synthetic complexity.[13][14] However, recent advancements have made these scaffolds more accessible. The synthesis of spirocyclic carboxylic acids often involves a key spirocyclization step followed by the installation or unmasking of the carboxylic acid moiety.

3.1 Iodocyclization for Oxa-Spirocycles A highly effective and versatile method for constructing oxa-spirocyclic cores is iodocyclization. This strategy provides a robust entry point to a wide array of functionalized scaffolds.

Experimental Protocol: Synthesis of Oxa-Spirocyclic Carboxylic Acids via Iodocyclization [11][12]

  • Objective: To synthesize an oxa-spirocyclic iodide precursor which can be subsequently converted to a carboxylic acid.

  • Rationale: This protocol leverages an intramolecular electrophilic cyclization. The iodine acts as an electrophile, activating the alkene for nucleophilic attack by the hydroxyl group, leading to the formation of the spirocyclic ether. This method is reliable and provides a functional handle (the iodide) for further elaboration.

  • Step 1: Iodocyclization

    • Dissolve the starting alkene-alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at room temperature.

    • Add sodium bicarbonate (NaHCO₃, 3.0 eq) to buffer the reaction mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Add N-iodosuccinimide (NIS, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

    • Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight.

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the oxa-spirocyclic iodide.

  • Step 2: Conversion to Carboxylic Acid

    • Dissolve the purified iodide (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

    • Add potassium cyanide (KCN, 1.2 eq) and stir the mixture at elevated temperature (e.g., 80 °C) until the starting iodide is consumed. (CAUTION: KCN is highly toxic).

    • Cool the reaction and dilute with water. Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to yield the intermediate nitrile.

    • Hydrolyze the nitrile by heating with aqueous hydrochloric acid (e.g., 6M HCl) under reflux.

    • Cool the reaction mixture, and extract the spirocyclic carboxylic acid product. Purify as needed.

  • Self-Validation: The success of each step is confirmed by standard analytical techniques (NMR, MS) to verify the structure of the intermediate iodide, the nitrile, and the final carboxylic acid product. Purity is assessed by HPLC.

3.2 Hypervalent Iodine-Mediated Spirolactonization Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are powerful tools for oxidative cyclizations. They can facilitate the spirocyclization of phenolic substrates bearing carboxylic acid side chains to form spirolactones.[15] This approach is particularly useful for dearomatization reactions. For example, N-protected tyrosine can be cyclized to a spirolactone using PIDA in methanol.[15] More advanced methods utilize chiral iodine(III) species to achieve enantioselective spirolactonization of naphthols containing carboxylic acids.[15]

Diagram 1: General Synthetic Workflow for Spirocyclic Carboxylic Acids

G Start Acyclic Precursor (e.g., Alkene-alcohol) Cyclization Key Spirocyclization Step (e.g., Iodocyclization, [2+2] Cycloaddition, Heck Cyclization) Start->Cyclization Intermediate Functionalized Spirocyclic Core (e.g., Spiro-iodide, Spiro-ester) Cyclization->Intermediate FGI Functional Group Interconversion (e.g., Nitrile Formation -> Hydrolysis) Intermediate->FGI Final Target Spirocyclic Carboxylic Acid FGI->Final

Caption: A generalized workflow for the synthesis of spirocyclic carboxylic acids.

Applications in Drug Discovery

The unique structural and physicochemical properties of spirocyclic carboxylic acids have made them valuable scaffolds for a wide range of therapeutic targets.[13][16] They have shown promise in oncology, as well as in treating metabolic, infectious, and neurological diseases.[5][13][14]

  • Metabolic Diseases: Spirocyclic carboxylic acids have been successfully employed as full agonists of the free fatty acid receptor 1 (FFA1 or GPR40), a key target for type 2 diabetes.[7] The introduction of a spirocyclic constraint into an early lead compound improved potency by twofold and significantly enhanced selectivity against a large panel of off-targets.[7]

  • Oncology: While many spirocyclic drugs are not carboxylic acids, the principles of using a spirocycle to achieve selectivity and potency are highly relevant. For example, replacing a piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1 over other family members.[2] This highlights the power of the spirocyclic core to fine-tune biological activity.

  • Antiviral Agents: Spirooxetane derivatives have been identified as potent inhibitors of the respiratory syncytial virus (RSV) polymerase.[7][16]

Diagram 2: Drug Discovery Workflow for Spirocyclic Scaffolds

G cluster_workflow Discovery & Optimization Pipeline Scaffold Scaffold Identification (Spirocyclic Carboxylic Acid) Library Library Synthesis (Combinatorial Chemistry) Scaffold->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit LeadOpt Hit-to-Lead Optimization (SAR, ADME Profiling) Hit->LeadOpt Candidate Preclinical Candidate Selection LeadOpt->Candidate

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Oxaspiro[4.4]nonane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-oxaspiro[4.4]nonane scaffold represents a critical bioisostere for proline and substituted tetrahydrofurans in medicinal chemistry, particularly in the development of VLA-4 antagonists and spiro-nucleosides.[1] This Application Note details a robust, scalable synthesis of 2-oxaspiro[4.4]nonane-3-carboxylic acid .

Unlike traditional acid-catalyzed cyclizations which often suffer from regioselectivity issues, this protocol utilizes a Manganese(III) Acetate-mediated oxidative free-radical [3+2] annulation . This method ensures precise construction of the spiro-ether core from readily available precursors, followed by a high-fidelity hydrogenation and hydrolysis sequence.

Key Advantages of this Protocol:

  • Regiocontrol: The radical mechanism exclusively targets the exocyclic double bond, preventing endo-cyclic byproducts.

  • Scalability: Avoids high-dilution conditions often required for ionic spiro-cyclizations.

  • Modularity: The intermediate ester allows for late-stage diversification before final hydrolysis.

Retrosynthetic Analysis & Pathway

The synthetic logic deconstructs the target into two primary components: 1-methylenecyclopentane and diethyl malonate . The key bond-forming event is the oxidative radical cyclization that simultaneously forms the C-C and C-O bonds of the dihydrofuran ring.

Retrosynthesis Target 2-Oxaspiro[4.4]nonane-3-carboxylic acid (Target) Inter1 Ethyl 2-oxaspiro[4.4]nonane-3-carboxylate (Saturated Ester) Target->Inter1 Hydrolysis (LiOH) Inter2 Ethyl 2-oxaspiro[4.4]non-3-ene-3-carboxylate (Dihydrofuran Intermediate) Inter1->Inter2 Hydrogenation (H2/Pd) Precursors 1-Methylenecyclopentane + Diethyl Malonate Inter2->Precursors Mn(OAc)3 Oxidative [3+2] Annulation

Figure 1: Retrosynthetic disconnection showing the Mn(III)-mediated assembly of the spiro-ether core.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (1-Methylenecyclopentane)

Note: While commercially available, in-house synthesis ensures freshness, critical for the radical step.

Reagents:

  • Methyltriphenylphosphonium bromide (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Cyclopentanone (1.0 equiv)[2]

  • THF (Anhydrous)[2][3]

Procedure:

  • Suspension: In a flame-dried 1L 3-neck flask under Nitrogen, suspend methyltriphenylphosphonium bromide (39.3 g, 110 mmol) in anhydrous THF (400 mL).

  • Ylide Formation: Cool to 0°C. Add KOtBu (13.5 g, 120 mmol) portion-wise. The solution will turn bright yellow (phosphorus ylide formation). Stir for 45 mins at 0°C.

  • Wittig Reaction: Add Cyclopentanone (8.4 g, 100 mmol) dropwise over 15 mins.

  • Completion: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexanes; stain with KMnO4).

  • Workup: Quench with saturated NH4Cl. Extract with Pentane (3 x 100 mL). Note: Pentane is preferred over ether to precipitate triphenylphosphine oxide.

  • Purification: Concentrate carefully (product is volatile). Distill at atmospheric pressure (bp 75-76°C) to yield 1-methylenecyclopentane as a colorless liquid.

Phase 2: The Manganese(III) Oxidative Cyclization (The Core Step)

Mechanistic Insight: Mn(OAc)3 generates a radical on the malonate, which adds to the exocyclic alkene. The resulting tertiary radical is oxidized to a cation, which is trapped by the carbonyl oxygen of the malonate (enol form), closing the ring.

Reagents:

  • 1-Methylenecyclopentane (1.0 equiv)

  • Diethyl malonate (2.0 equiv)

  • Manganese(III) acetate dihydrate (2.2 equiv)

  • Acetic Acid (Glacial) as solvent

Table 1: Reaction Stoichiometry & Conditions

ComponentAmount (mmol)Mass/VolRole
1-Methylenecyclopentane20.01.64 gSubstrate
Diethyl Malonate40.06.41 gRadical Donor
Mn(OAc)3 · 2H2O44.011.8 gSingle-Electron Oxidant
Acetic AcidN/A100 mLSolvent

Procedure:

  • Dissolution: Dissolve Mn(OAc)3 · 2H2O in glacial acetic acid in a 250 mL round-bottom flask. Heat to 80°C until the brown suspension partially solubilizes.

  • Addition: Add Diethyl malonate followed by 1-methylenecyclopentane.

  • Reaction: Stir at 80°C. The dark brown color of Mn(III) will fade to the pale pink of Mn(II) as the reaction proceeds.

    • Critical Checkpoint: Reaction is complete when the brown color disappears (approx. 2-4 hours).

  • Quench: Cool to RT. Add water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Neutralization: Wash organic phase with Saturated NaHCO3 (careful, gas evolution) until pH is neutral. Brine wash, dry over Na2SO4.

  • Isolation: Flash chromatography (Hexanes/EtOAc 9:1) yields Ethyl 2-oxaspiro[4.4]non-3-ene-3-carboxylate (The dihydrofuran intermediate).

Phase 3: Hydrogenation & Hydrolysis

Step A: Hydrogenation

  • Dissolve the dihydrofuran intermediate (1.0 g) in Ethanol (20 mL).

  • Add 10% Pd/C (50 mg).

  • Stir under H2 balloon (1 atm) for 4 hours.

  • Filter through Celite. Concentrate to yield Ethyl 2-oxaspiro[4.4]nonane-3-carboxylate .

Step B: Saponification to Target

  • Dissolve the saturated ester in THF:Water (3:1, 10 mL).

  • Add LiOH · H2O (2.0 equiv).[2] Stir at RT for 12 hours.

  • Acidification: Acidify carefully with 1N HCl to pH 2.

  • Extraction: Extract with EtOAc (3 x 15 mL). Dry and concentrate.

  • Crystallization: Recrystallize from Hexane/Ether to obtain pure 2-Oxaspiro[4.4]nonane-3-carboxylic acid .

Mechanism of Action (Mn-Mediated Radical Cascade)

Understanding the radical pathway is essential for troubleshooting. If yields are low, it is often due to oxygen quenching the radical intermediate (ensure inert atmosphere) or insufficient Mn(III) quality.

Mechanism Start Diethyl Malonate Radical1 Malonyl Radical (•CH(COOEt)2) Start->Radical1 Mn(III) -> Mn(II) Addition Radical Addition to Alkene Radical1->Addition + 1-Methylenecyclopentane Radical2 Tertiary Alkyl Radical Addition->Radical2 Cation Carbocation (via Mn(III) oxidation) Radical2->Cation Mn(III) -> Mn(II) Cyclization Cyclization via Enol Oxygen Cation->Cyclization Product Dihydrofuran Scaffold Cyclization->Product

Figure 2: The oxidative free-radical mechanism. Note the consumption of 2 equivalents of Mn(III) per molecule of product.

Quality Control & Characterization

Expected Analytical Data:

  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       10.5 (br s, 1H, COOH)
      
    • 
       4.55 (dd, 1H, H-3, alpha to O and COOH)
      
    • 
       1.5 - 2.2 (m, 12H, Cyclopentane + THF ring protons)
      
  • Mass Spectrometry (ESI): Calculated for C9H14O3 [M-H]-: 169.09.

Troubleshooting Guide:

  • Issue: Incomplete conversion in Step 2.

    • Solution: Add fresh Mn(OAc)3 (0.5 equiv) and continue heating. Mn(III) can degrade if wet.

  • Issue: Low yield in Step 3B (Hydrolysis).

    • Solution: Ensure complete removal of Ethanol before acidification to prevent ethyl ester reformation.

References

  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.

  • BenchChem. (2025).[2][4] Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate: Overview of Synthetic Strategy. BenchChem Application Notes. 2[1][5][6][7][8][9][10]

  • Yong, S. R., et al. (2005).[9] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.[9] Tetrahedron, 61, 8120-8129.[9] [9]

  • Hoffman Fine Chemicals. (2024).[11] Product Data Sheet: 2-Oxaspiro[4.4]nonane-3-carboxylic acid (CAS 2344681-58-7).[11] 11

  • Mellor, J. M., & Mohammed-Ali, A. K. (1991). Mn(III) promoted cyclisation of alkenes with active methylene compounds. Tetrahedron Letters, 32(48), 7107-7110.

Sources

Application Note: High-Efficiency Esterification Protocols for 2-Oxaspiro[4.4]nonane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The esterification of 2-Oxaspiro[4.4]nonane-3-carboxylic acid presents a unique set of challenges distinct from aliphatic carboxylic acids. This scaffold features a spiro[4.4]nonane skeleton—two five-membered rings fused at a single quaternary carbon.[1] The proximity of the carboxylic acid (position C3) to the ether oxygen (position C2) and the sterically demanding spiro-center (position C1) creates a "neopentyl-like" steric environment.

Standard Fischer esterification (acid-catalyzed reflux) often results in suboptimal yields for this substrate due to:

  • Steric Shielding: The spiro-fused cyclopentane ring blocks the nucleophilic trajectory of the alcohol toward the carbonyl carbon.

  • Electronic Deactivation: The inductive effect of the adjacent oxygen atom (2-oxa) reduces the nucleophilicity of the carbonyl oxygen, making protonation less favorable.

  • Stability Concerns: Prolonged exposure to strong mineral acids at high temperatures can degrade the cyclic ether moiety.

This guide details three field-proven protocols optimized for this specific scaffold, prioritizing yield, enantiomeric retention, and scalability.

Critical Decision Matrix

Before selecting a protocol, evaluate your specific downstream requirements using the logic flow below.

EsterificationLogic Start START: Select Esterification Strategy CheckAlcohol Is the Alcohol Sterically Hindered (e.g., t-Butyl, Secondary)? Start->CheckAlcohol CheckScale Is the Reaction Scale >10g? CheckAlcohol->CheckScale No (Primary Alcohol) MethodA PROTOCOL A: Steglich Coupling (DCC/DMAP) High Yield, Mild Conditions CheckAlcohol->MethodA Yes (Complex Alcohol) CheckChirality Is Enantiomeric Excess (ee) Critical? CheckScale->CheckChirality No (Lab Scale) MethodC PROTOCOL C: Acid Chloride Activation (Oxalyl Chloride/DMF) Best for Scale-up CheckScale->MethodC Yes (Scalable) CheckChirality->MethodA No MethodB PROTOCOL B: Base-Promoted Alkylation (Cs2CO3 / Alkyl Halide) Best for Me/Et/Bn Esters CheckChirality->MethodB Yes (Avoids Racemization)

Figure 1: Decision tree for selecting the optimal esterification pathway based on substrate constraints and scale.

Detailed Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

Best For: Complex alcohols, acid-sensitive substrates, and retaining stereochemistry. Mechanism: Formation of an O-acylisourea intermediate which is activated by DMAP for alcohol attack.[2]

Materials
  • Substrate: 2-Oxaspiro[4.4]nonane-3-carboxylic acid (1.0 equiv)

  • Alcohol: 1.1 – 1.5 equiv (Use excess if volatile)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath. This prevents the formation of the unreactive N-acylurea byproduct, a common issue with hindered substrates.

  • Coupling: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 3–12 hours. Monitor by TLC (stain with PMA or KMnO4; UV activity may be low).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the precipitated DCU.

    • Wash the filtrate with saturated

      
      , followed by saturated 
      
      
      
      , and finally brine.
    • Dry over

      
       and concentrate in vacuo.
      

Scientist's Note: For extremely hindered alcohols (e.g., t-butanol), increase DMAP to 0.5 equiv and extend reaction time.

Protocol B: Cesium Carbonate Promoted Alkylation

Best For: Methyl, Ethyl, Allyl, or Benzyl esters. Mechanism:


 displacement. The carboxylate anion acts as the nucleophile, bypassing the steric hindrance at the carbonyl carbon.
Materials
  • Substrate: 2-Oxaspiro[4.4]nonane-3-carboxylic acid (1.0 equiv)

  • Alkylating Agent: Alkyl iodide or bromide (e.g., MeI, BnBr) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMF/THF (1:1)

Step-by-Step Methodology
  • Solvation: Dissolve the carboxylic acid in DMF (0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv). The mixture will become a suspension. Stir for 15 minutes at room temperature to ensure carboxylate formation.
    
    • Why Cesium? The large cesium cation ("Cesium Effect") improves the solubility of the carboxylate in organic solvents and forms a "naked," highly reactive anion.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature.

    • Methyl/Ethyl Iodide: Complete in 1–2 hours.

    • Benzyl Bromide: Complete in 2–4 hours.

  • Quench: Pour the mixture into a 5-fold excess of water.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
    • Note: DMF is difficult to remove. Wash the organic layer thoroughly with water (

      
      ) and LiCl solution (5%) to remove residual DMF.
      
Protocol C: Acid Chloride Activation (Oxalyl Chloride)

Best For: Scale-up (>10g) or when the alcohol is non-nucleophilic. Mechanism: Conversion to highly reactive acid chloride, followed by alcoholysis.[3]

Materials
  • Substrate: 2-Oxaspiro[4.4]nonane-3-carboxylic acid[4]

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (catalytic, 2-3 drops)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: DCM or Toluene

Step-by-Step Methodology
  • Activation: Dissolve acid in DCM under

    
    . Add catalytic DMF.
    
  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur. Stir for 2 hours at RT.
  • Evaporation (Crucial): Concentrate the mixture to dryness to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

  • Esterification: Add the alcohol (1.0 equiv) and

    
     (2.0 equiv) at 0°C.
    
  • Workup: Standard aqueous wash (

    
    , then 
    
    
    
    ).

Reaction Mechanism & Troubleshooting (Steglich)

Understanding the failure modes of the Steglich method is vital for spirocyclic acids. The steric bulk of the spiro-ring can slow down the attack of the alcohol on the O-acylisourea, leading to the rearrangement byproduct (N-acylurea).

SteglichMechanism Acid Spiro-Acid (Substrate) Intermed O-Acylisourea (Active Intermediate) Acid->Intermed + DCC DCC DCC (Activator) ActiveEster N-Acylpyridinium (Highly Reactive) Intermed->ActiveEster + DMAP (Fast) SideProduct N-Acylurea (Dead End Byproduct) Intermed->SideProduct Slow Alcohol Attack (Steric Hindrance) DMAP DMAP (Catalyst) Product Target Ester ActiveEster->Product + Alcohol Alcohol Alcohol (Nucleophile)

Figure 2: Mechanistic pathway. The addition of DMAP is critical for spiro-acids to outcompete the N-acylurea rearrangement pathway.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / N-Acylurea formation Reaction too slow due to sterics; rearrangement occurred.Increase DMAP to 0.5 equiv; keep temperature at 0°C longer.
Racemization Over-basic conditions (if using Protocol C).Switch to Protocol B (Cs2CO3 is milder) or Protocol A.
Incomplete Conversion Water in solvent quenching the active intermediate.Re-distill DCM over

or use molecular sieves.
Product trapped in DMF Inefficient workup in Protocol B.Use 5% LiCl washes or evaporate DMF using a high-vacuum manifold/Genevac.

References

  • Steglich Esterification (Original Methodology): Neises, B., & Steglich, W. (1978).[2][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Cesium Carbonate Alkylation (General Protocol): Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). Cesium salts in organic synthesis: Alkylation of carboxylic acids. The Journal of Organic Chemistry, 46(21), 4321–4323. [Link]

  • Spirocyclic Scaffold Synthesis (Contextual): Tietze, L. F., & Modi, A. (2000). Multicomponent Domino Reactions for the Synthesis of Biologically Active Natural Products and Drugs. Medicinal Research Reviews, 20(5), 304–322. (Provides context on the stability of spiro-fused systems). [Link]

  • 2-Oxaspiro[4.4]nonane-3-carboxylic acid (Compound Data): PubChem Compound Summary for CID 130624191. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spiro Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common cyclization failures encountered during the synthesis of spirocyclic scaffolds. Spiro compounds, with their unique three-dimensional structures, are increasingly important in medicinal chemistry and materials science.[1][2][3] However, the construction of the spirocyclic core can be challenging, often leading to low yields, unexpected side products, or complete reaction failure. This resource, presented in a question-and-answer format, directly addresses specific issues you may encounter in the lab and provides field-proven insights to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the failure of an intramolecular cyclization to form a spirocycle?

A1: The failure of an intramolecular cyclization to form a spirocycle can often be attributed to a few key factors:

  • Steric Hindrance: The formation of a quaternary spirocenter is often sterically demanding.[4][5] Bulky substituents near the reacting centers can prevent the necessary orbital overlap for bond formation.

  • Unfavorable Ring Strain: The desired spirocycle may possess significant ring strain, making its formation thermodynamically unfavorable compared to alternative reaction pathways.

  • Incorrect Reaction Conditions: The chosen solvent, temperature, catalyst, or reagents may not be optimal for the desired cyclization. For instance, a reaction might be under kinetic or thermodynamic control, leading to different products.[6]

  • Substrate Reactivity Issues: The electronic properties of the starting material may not be suitable for the desired transformation. For example, a nucleophile might not be nucleophilic enough, or an electrophile not electrophilic enough.

  • Catalyst Deactivation: In catalytic reactions, the catalyst can be poisoned by impurities in the starting materials or solvents, or it may degrade under the reaction conditions.

Q2: How do I choose the right synthetic strategy for my target spiro compound?

A2: The choice of synthetic strategy depends heavily on the structure of the target spirocycle and the available starting materials. Some common and effective strategies include:

  • Pictet-Spengler Reaction: This is a classic method for synthesizing spiro-tetrahydroisoquinolines and related structures from β-arylethylamines and a carbonyl compound.[7][8] It proceeds through a spiroindolenine intermediate.[9][10]

  • Radical Cyclization: Radical reactions can be very effective for forming C-C bonds and are often tolerant of various functional groups.[1][11][12][13][14] These can be initiated photochemically or with radical initiators.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic and macrocyclic alkenes, including spirocycles, using ruthenium-based catalysts.[15][16][17][18][19]

  • Dearomatizing Spirocyclization: This strategy involves the intramolecular cyclization of a tethered nucleophile onto an aromatic ring, often mediated by hypervalent iodine reagents or transition metals, to generate a spirocyclic core.[3][20][21][22][23][24]

  • Palladium-Catalyzed Spirocyclization: Palladium catalysts are versatile and can be used in various spirocyclization reactions, including those involving C-H activation and carbopalladation.[25]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Low to No Product Formation

Q: My spirocyclization reaction is not yielding any of the desired product. What should I investigate first?

A: When faced with a complete lack of product, a systematic approach to troubleshooting is crucial. Start by confirming the integrity of your starting materials and reagents.

Troubleshooting Workflow for No Product Formation

G start No Product Formation sm_check Verify Starting Material and Reagent Purity (NMR, LC-MS) start->sm_check conditions Re-evaluate Reaction Conditions sm_check->conditions If pure temp Vary Temperature conditions->temp solvent Screen Solvents temp->solvent catalyst Check Catalyst Activity / Screen Catalysts solvent->catalyst concentration Adjust Concentration (High Dilution?) catalyst->concentration alternative Consider Alternative Synthetic Route concentration->alternative If all fail

Caption: A stepwise approach to diagnosing a failed spirocyclization.

  • Verify Starting Material and Reagent Purity:

    • Action: Re-run NMR and LC-MS on your starting materials and key reagents. Impurities can inhibit catalysts or lead to side reactions.

    • Causality: Even small amounts of impurities can have a significant impact, especially in catalytic reactions where they can act as poisons.

  • Re-evaluate Reaction Conditions:

    • Temperature: Some cyclizations have a narrow optimal temperature range. Running the reaction at a lower temperature may favor a kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product.[6]

    • Solvent: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and selectivity by stabilizing or destabilizing transition states.[6][26][27] A solvent screen is often a worthwhile endeavor.

    • Concentration: For intramolecular cyclizations, high dilution conditions are often employed to favor the intramolecular process over intermolecular polymerization.

Protocol for a Solvent Screening Experiment

  • Set up a parallel reaction block or a series of small-scale reaction vials.

  • To each vial, add the starting material and any necessary reagents (e.g., catalyst, base).

  • Add a different solvent to each vial. A good starting point is to screen solvents with a range of polarities (e.g., Toluene, THF, Acetonitrile, DMF, DMSO).

  • Run the reactions at the previously attempted temperature and monitor by TLC or LC-MS at regular intervals.

  • Analyze the results to identify the solvent that gives the best conversion to the desired product.

Issue 2: Formation of an Unexpected Side Product

Q: My reaction is producing a significant amount of an unexpected side product instead of the desired spirocycle. How can I identify it and suppress its formation?

A: The formation of a major side product can provide valuable mechanistic insight.

  • Characterize the Side Product: Isolate and fully characterize the side product using NMR, MS, and if possible, X-ray crystallography. Understanding its structure is key to understanding the competing reaction pathway.

  • Common Side Reactions:

    • Intermolecular Reactions: If you are not working under high dilution, you may be forming dimers or polymers.

    • Rearrangement Products: The reaction intermediate may be undergoing a rearrangement that is more favorable than the desired spirocyclization. For example, in dearomatizing spirocyclizations, rearrangement to a phenol can be a competing pathway.[20][21]

    • Elimination or Ring-Opening: Depending on the substrate and conditions, elimination or ring-opening of a strained intermediate can occur.

Troubleshooting Strategies for Side Product Formation

StrategyRationaleExample Application
Lower Reaction Temperature May favor the desired kinetic product over a thermodynamically favored side product.[6]A reaction forming a rearranged aromatic compound at high temperature might yield the desired spirocycle at a lower temperature.
Change the Catalyst or Reagent A different catalyst or reagent may have a different selectivity profile.In a dearomatizing spirocyclization, switching from a hypervalent iodine reagent to a transition metal catalyst could alter the outcome.[20][24]
Modify the Substrate Introducing bulky groups can disfavor certain reaction pathways due to steric hindrance (the Thorpe-Ingold effect can also be used to promote cyclization).[1][4][13]Adding a gem-dimethyl group to the linker chain can favor intramolecular cyclization.
Solvent Effects The solvent can influence the stability of intermediates and transition states, thereby altering the product distribution.[26][27]A polar aprotic solvent might favor a charged intermediate leading to the desired product, while a nonpolar solvent might favor a neutral side reaction pathway.
Issue 3: Poor Diastereoselectivity

Q: My spirocyclization works, but I am getting a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.

Factors Influencing Diastereoselectivity

G diastereo Diastereoselectivity control Thermodynamic vs. Kinetic Control diastereo->control catalyst Catalyst/Reagent Control diastereo->catalyst substrate Substrate Control diastereo->substrate solvent Solvent Effects diastereo->solvent

Caption: Key factors that control diastereoselectivity in spirocyclization reactions.

  • Thermodynamic vs. Kinetic Control: Determine if your reaction is under thermodynamic or kinetic control.[6]

    • Experiment: Run the reaction at a lower temperature for a shorter time to favor the kinetic product. Conversely, run it at a higher temperature for a longer time to see if the product ratio changes, indicating thermodynamic equilibration.

    • Causality: The kinetic product is formed via the lowest energy transition state, while the thermodynamic product is the most stable product.

  • Catalyst/Reagent Control: The choice of catalyst or reagent can have a profound impact on stereoselectivity.

    • Action: Screen different catalysts, particularly those with chiral ligands if enantioselectivity is also a goal. Chiral acids or bases can also influence diastereoselectivity.

    • Example: Chiral iridium complexes have been successfully used for enantioselective and diastereoselective spiroketalization.[6]

  • Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.

    • Action: Consider introducing bulky substituents or directing groups on the substrate to favor a specific approach of the cyclizing moiety.[6]

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state and thus the diastereoselectivity.[6][26]

    • Action: Perform a solvent screen as described in the previous section.

Issue 4: Difficulty with Purification

Q: My spirocyclic product is difficult to purify from the reaction mixture. What are some effective purification strategies?

A: The purification of spirocyclic compounds can be challenging due to the presence of isomers and other closely related impurities.[6]

Common Purification Techniques for Spiro Compounds

TechniqueWhen to UseKey Considerations
Flash Column Chromatography The most common method for routine purification.[6][28]Careful optimization of the solvent system is crucial. Gradient elution is often more effective than isocratic elution.
Preparative HPLC For difficult separations of isomers or closely related impurities.[6][28]Can be performed in normal-phase or reversed-phase mode.
Supercritical Fluid Chromatography (SFC) An excellent choice for chiral separations and is often faster and uses less solvent than HPLC.[28]
Crystallization If the product is a solid, crystallization can be a powerful technique for obtaining high-purity material.[28]A screen of different solvents and solvent mixtures may be necessary to find suitable crystallization conditions.
Distillation For volatile liquid products.[29][30]Can be performed under vacuum for high-boiling compounds.

Protocol for Optimizing Flash Chromatography

  • TLC Analysis: Use TLC to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal solvent system will give good separation of the product spot from impurity spots with an Rf value for the product of around 0.3.

  • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution may be necessary. Start with a nonpolar solvent system and gradually increase the polarity.

  • Column Packing: Ensure the column is packed properly to avoid channeling, which can lead to poor separation.

References

  • Technical Support Center: Scalable Purification of Spiro Intermedi
  • Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. RSC Publishing.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • Spiro compound. Wikipedia.
  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science (RSC Publishing).
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. PMC.
  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[25][31]trienones. The Journal of Organic Chemistry - ACS Publications.

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products
  • Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cycliz
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribul
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substr
  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond.
  • Protecting-Group Free Total Synthesis of β-Levantenolide through Late Stage Bromo-Spirocyclization.
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science (RSC Publishing). [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substr
  • Pictet-Spengler Reaction. NROChemistry.
  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides.
  • Pictet–Spengler reaction. Wikipedia.
  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC.
  • Solvent effects. Wikipedia.
  • Recent advances in spirocyclization of indole deriv
  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond.
  • Synthesis of spiro-cyclics via ring-closing met
  • Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. PubMed.
  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction.
  • Recent Advances in the Construction of Spiro Compounds via Radical Dearomatiz
  • Steric Hindrance (Is Like A F
  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
  • Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. PubMed.
  • methods of purific
  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?.
  • (PDF)
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI.
  • Ring Closing Met
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
  • Recent Advances in Biocatalytic Dearomative Spirocycliz
  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkyl
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals.
  • Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry.

Sources

Minimizing racemization during 2-Oxaspiro[4.4]nonane-3-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Process Chemistry Ticket ID: #SPR-4492-RAC Subject: Minimizing Racemization During 2-Oxaspiro[4.4]nonane-3-carboxylic Acid Coupling Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Alpha-Alkoxy" Challenge

You are encountering enantiomeric excess (ee) erosion during the coupling of 2-oxaspiro[4.4]nonane-3-carboxylic acid . This is a known issue with this scaffold. Unlike standard amino acids which racemize via oxazolone formation, this substrate is an


-alkoxy carboxylic acid .

The oxygen atom at position 2 (within the tetrahydrofuran ring) exerts a strong inductive effect (


), significantly increasing the acidity of the proton at the C3 chiral center. Consequently, this molecule is highly susceptible to base-catalyzed direct enolization  during the activation step.

To preserve stereochemical integrity, you must shift from "standard" peptide coupling conditions (e.g., HATU/DIPEA) to protocols that minimize base basicity and activation time.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I usually use HATU/DIPEA for difficult couplings. Why is my product 15-20% racemic?

A: The HATU/DIPEA system is too aggressive for this specific substrate.

  • The Cause: HATU is a guanidinium-based reagent that requires a tertiary base (like DIPEA) to function. DIPEA (pKa ~10.5) is strong enough to deprotonate the

    
    -proton of your activated ester, especially since the adjacent oxygen stabilizes the resulting enolate.
    
  • The Fix: Switch to T3P (Propylphosphonic anhydride) or COMU/Oxyma . These reagents allow for coupling in milder conditions or with weaker bases like 2,4,6-collidine (pKa ~7.4) or pyridine (pKa ~5.2), which are insufficient to deprotonate the

    
    -carbon but sufficient to drive the coupling.
    
Q2: What is the mechanism driving this racemization?

A: Since your molecule lacks an


-amino group, it cannot form an oxazolone. The mechanism is Direct Enolization .
  • Activation: You convert the acid to an active ester (e.g., -OBt, -OAt, or mixed anhydride).[1]

  • Deprotonation: The base abstracts the C3 proton. The adjacent ether oxygen (O2) inductively stabilizes the negative charge, lowering the energy barrier for this step.

  • Reprotonation: The planar enolate is reprotonated from either face, resulting in a racemic mixture.

Q3: Can I just lower the temperature to -20°C?

A: Temperature control helps but is rarely a complete solution on its own. While kinetic rates of deprotonation drop at lower temperatures, the activation rate of the acid also slows, potentially requiring longer reaction times—which gives the base more time to cause damage.

  • Recommendation: Combine cooling (0°C) with a weaker base (Collidine). Do not rely on temperature alone.

Q4: T3P vs. COMU – Which is better for this specific spiro-acid?

A: Both are superior to HATU, but they serve different needs:

  • T3P (50% in EtOAc/DMF): The "Gold Standard" for low racemization. It forms a mixed anhydride that is reactive but less prone to enolization. It often works with pyridine, avoiding strong bases entirely.

  • COMU + Oxyma Pure: The best choice if T3P fails to drive the reaction to completion (e.g., with sterically hindered amines). Oxyma is an acidic additive (pKa 4.6) that suppresses base activity while maintaining high activation speed.

Part 2: Visualizing the Problem & Solution

The following diagrams illustrate the racemization pathway and a decision tree for optimizing your reaction conditions.

RacemizationMechanism cluster_0 Risk Zone: Direct Enolization Start 2-Oxaspiro Acid (Chiral) Activation Activated Ester (High Acidity at C3) Start->Activation Coupling Reagent Enolate Planar Enolate (Stabilized by O2) Activation->Enolate Proton Abstraction Product Chiral Product (High ee%) Activation->Product Fast Amine Attack (Weak Base) Base Strong Base (DIPEA/TEA) Base->Enolate Promotes Racemic Racemic Product (50:50 Mixture) Enolate->Racemic Reprotonation

Figure 1: Mechanism of base-catalyzed direct enolization in


-alkoxy acids.

DecisionTree Start Start: Coupling 2-Oxaspiro Acid CheckAmine Is the Amine Hindered/Unreactive? Start->CheckAmine NoHindrance No (Primary Amine) CheckAmine->NoHindrance Fast Kinetics YesHindrance Yes (Secondary/Aniline) CheckAmine->YesHindrance Slow Kinetics T3P_Protocol Protocol A: T3P + Pyridine Solvent: EtOAc or 2-MeTHF Temp: 0°C to RT NoHindrance->T3P_Protocol Success High Yield, >98% ee T3P_Protocol->Success COMU_Protocol Protocol B: COMU + Oxyma Base: Collidine (TMP) Solvent: DMF/DCM (1:1) YesHindrance->COMU_Protocol COMU_Protocol->Success

Figure 2: Reagent selection guide based on amine reactivity.

Part 3: Optimized Experimental Protocols

These protocols are designed to be self-validating . If the solution turns yellow/orange rapidly (for Protocol B), it may indicate excess base activity; proceed with caution.

Protocol A: The "Safe" Method (T3P/Pyridine)

Best for: Primary amines and standard couplings where maximum ee retention is critical.

ComponentEquivalentsRole
Acid 1.0 equiv2-Oxaspiro[4.4]nonane-3-carboxylic acid
Amine 1.1 equivCoupling partner
T3P 1.5 equivCoupling Reagent (50% w/w in EtOAc)
Pyridine 2.5 - 3.0 equivWeak Base (pKa 5.2)
Solvent 10 volEtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolve the Acid and Amine in the solvent at 0°C .

  • Add Pyridine in one portion.

  • Add T3P solution dropwise over 5 minutes. Note: T3P is acidic; the reaction is driven by the base, but the low pKa of pyridine prevents C3 deprotonation.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: Monitor by LCMS. If conversion is <50% after 4 hours, do not add more base. Switch to Protocol B.

  • Workup: Wash with 10% Citric Acid (removes Pyridine/T3P byproducts)

    
     Sat. NaHCO
    
    
    
    
    
    Brine.
Protocol B: The "Power" Method (COMU/Oxyma/Collidine)

Best for: Hindered amines (e.g., prolines, N-methylated amines) where T3P yields are low.

ComponentEquivalentsRole
Acid 1.0 equiv2-Oxaspiro[4.4]nonane-3-carboxylic acid
Amine 1.0 equivCoupling partner
COMU 1.0 - 1.1 equivReagent (Superior to HATU for rac.[1] suppression)
Oxyma Pure 1.0 equivAdditive (Acidic suppressor, pKa 4.6)
Collidine 2.0 equivBase (TMP). Crucial: Do not use DIPEA.
Solvent 10 volDMF or DMF/DCM (1:1)

Step-by-Step:

  • Dissolve Acid , Amine , and Oxyma Pure in solvent. Cool to 0°C .[2]

  • Add Collidine dropwise.

  • Add COMU in one portion.

  • Stir at 0°C for 1 hour , then allow to warm to RT.

  • Why this works: The Oxyma/COMU system generates an active ester that is highly reactive toward amines but relatively stable toward base-catalyzed epimerization compared to OBt esters (HATU). Collidine is sterically hindered and weaker than DIPEA, minimizing proton abstraction.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Archibald, T. G., et al. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. Organic Process Research & Development. (General reference for T3P utility in sensitive couplings).

Sources

Technical Support Center: Purification of 2-Oxaspiro[4.4]nonane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Oxaspiro[4.4]nonane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this spirocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve high purity for your target compound. Our approach is grounded in fundamental chemical principles to explain not just what to do, but why you're doing it.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Oxaspiro[4.4]nonane-3-carboxylic acid?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, most syntheses involving the acid-catalyzed cyclization of a keto-acid precursor can lead to a predictable set of byproducts.[1][2] Understanding these impurities is the first step toward a rational purification strategy.

Impurity TypeChemical Structure/DescriptionTypical PropertiesReason for Formation
Uncyclized Precursor A linear dihydroxy ketone or keto-acid.Often more polar than the target spiroketal.Incomplete reaction or equilibrium favoring the open-chain form under certain conditions.[2]
Diastereomers Stereoisomers of the target molecule (if chiral centers are formed non-selectively).Very similar polarity and physical properties to the desired product.Lack of stereocontrol during the spiroketalization step.
Solvent Residues Trapped molecules of reaction or workup solvents (e.g., Toluene, THF, Ethyl Acetate).Can depress melting point and interfere with analysis.Incomplete drying or strong association with the product's crystal lattice.
Reagent Carryover Unreacted starting materials or catalysts (e.g., p-toluenesulfonic acid).Can be acidic, basic, or neutral.Inefficient quenching or workup procedures.
Intermolecular Products Dimeric or polymeric species.Typically much less soluble and higher molecular weight.Side reactions competing with the desired intramolecular cyclization.
Q2: I have my crude solid product. What is the most logical first step for purification?

A2: For a carboxylic acid like 2-Oxaspiro[4.4]nonane-3-carboxylic acid, the most effective initial purification step is an acid-base extraction . This technique leverages the acidic proton of the carboxylic acid to selectively move your target compound between aqueous and organic phases, leaving behind neutral and basic impurities.[3]

The core principle is to deprotonate the carboxylic acid with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer and can be discarded. Subsequently, re-acidifying the aqueous layer will precipitate your purified, protonated carboxylic acid. This method is highly effective for removing non-acidic contaminants and should be your default first-pass purification.

See Protocol 1 for a detailed, step-by-step workflow.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-pronged analytical approach is essential for confirming the purity and identity of your 2-Oxaspiro[4.4]nonane-3-carboxylic acid. Relying on a single technique can be misleading.

  • ¹H and ¹³C NMR Spectroscopy: This is non-negotiable for confirming the chemical structure. The absence of signals from starting materials or known byproducts is a strong indicator of purity. Integration of ¹H NMR signals can also provide a quantitative estimate of purity against a known internal standard (qNMR).[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment.[4] A high-resolution column can separate closely related impurities, including diastereomers, that may not be visible by NMR. Purity is typically reported as a percentage of the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capability of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram.[5]

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities or residual solvent.[6]

Purification Workflow Overview

The following diagram illustrates a typical purification sequence for 2-Oxaspiro[4.4]nonane-3-carboxylic acid, guiding you from the crude reaction mixture to a highly pure, well-characterized final product.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup / Initial Extraction crude->workup acid_base Protocol 1: Acid-Base Extraction workup->acid_base solid_check Is the product a solid? acid_base->solid_check recrystallize Protocol 2: Recrystallization solid_check->recrystallize Yes chromatography Protocol 3: Column Chromatography solid_check->chromatography No (Oily) purity_check Purity Assessment (NMR, HPLC, LC-MS) recrystallize->purity_check chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK repurify Repurify purity_check->repurify Purity Not OK repurify->recrystallize repurify->chromatography

Caption: General purification strategy for 2-Oxaspiro[4.4]nonane-3-carboxylic acid.

Troubleshooting Guide

Q4: My crude product is a persistent oil and won't crystallize after acid-base extraction. What should I do?

A4: An oily product indicates the presence of significant impurities that are disrupting the formation of a stable crystal lattice. In this scenario, direct crystallization is unlikely to succeed. The recommended course of action is flash column chromatography .

Because 2-Oxaspiro[4.4]nonane-3-carboxylic acid is a polar compound, careful selection of the stationary and mobile phases is critical.[7][8]

  • Normal-Phase Chromatography: Using a silica gel stationary phase can be effective. However, the carboxylic acid may streak on the column. To mitigate this, you can add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase. This keeps the analyte protonated and minimizes interaction with silanol groups. A typical mobile phase would be a gradient of ethyl acetate in hexanes, with added acid.[9]

  • Reversed-Phase Chromatography: This is often an excellent choice for polar compounds.[10][11] Using a C18-functionalized silica stationary phase with a mobile phase of water and acetonitrile (often with 0.1% formic or trifluoroacetic acid) can provide very high resolution. The primary drawback is the need to remove aqueous solvents from the final product, which typically requires lyophilization.

See Protocol 3 for guidance on setting up a flash chromatography purification.

Q5: I've tried recrystallizing my solid product from several solvents, but the purity isn't improving. How can I optimize this?

A5: Recrystallization is a powerful but highly specific technique.[6][12] If single-solvent recrystallization fails, the next step is to use a binary (two-solvent) system. The key is to find a pair of miscible solvents where your compound is highly soluble in one ("Solvent A") and poorly soluble in the other ("Solvent B").

Optimization Workflow:

  • Dissolve your crude solid in a minimal amount of hot "Solvent A".

  • While the solution is still hot, add "Solvent B" dropwise until you see persistent cloudiness (the saturation point).

  • Add a few more drops of hot "Solvent A" to redissolve the precipitate and ensure the solution is clear.

  • Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

"Solvent A" (Good Solubility)"Solvent B" (Poor Solubility)Comments
EthanolWaterA classic choice for polar organic acids.[13]
Ethyl AcetateHexanes / HeptaneExcellent for moderately polar compounds.
TolueneHexanes / HeptaneGood for inducing crystallinity in aromatic-containing or rigid structures.
AcetoneDiethyl Ether / HexanesAcetone is a very strong solvent; use sparingly.

See Protocol 2 for a detailed recrystallization procedure.

Q6: My TLC/HPLC shows two or more very close spots/peaks. How can I separate these isomers?

A6: Separating diastereomers is a common challenge that often requires high-resolution techniques. Standard gravity column chromatography may not be sufficient.

Decision Tree for Isomer Separation:

Isomer Separation start Close spots observed on TLC/HPLC flash_chrom Optimize Flash Chromatography start->flash_chrom hplc_prep Preparative HPLC flash_chrom->hplc_prep Separation still poor result Separated Isomers flash_chrom->result Successful derivatize Consider Derivatization hplc_prep->derivatize Co-elution persists hplc_prep->result Successful derivatize->hplc_prep Re-attempt separation

Caption: Decision-making process for separating closely-eluting isomers.

Strategies:

  • Optimize Flash Chromatography: Switch to a higher-resolution silica gel (e.g., 230-400 mesh). Run a very shallow solvent gradient to maximize the separation between the isomers.[9]

  • Preparative HPLC: This is the most powerful tool for this problem. A reversed-phase C18 column is typically used. While effective, it is more time-consuming and requires specialized equipment.[14]

  • Derivatization: In some cases, converting the carboxylic acid to an ester (e.g., methyl or benzyl ester) can alter the polarity and conformational flexibility just enough to improve separation on silica gel. The ester can then be hydrolyzed back to the acid after separation.[3]

Detailed Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer. Drain and discard the lower organic layer, which contains neutral impurities.

  • Back-Extraction (Optional): Wash the aqueous layer one more time with fresh organic solvent to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Optimized Recrystallization
  • Solvent Selection: Using the table in Q5, select a suitable solvent or solvent pair.

  • Dissolution: Place the solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the primary solvent ("Solvent A") to dissolve the solid at reflux temperature.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a binary system, add "Solvent B" dropwise at reflux until turbidity appears, then clarify with a few drops of "Solvent A". Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold "Solvent B" or the recrystallization solvent mixture.

  • Drying: Dry the crystals under high vacuum.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase using TLC. Aim for a retention factor (Rf) of ~0.2-0.3 for the target compound.

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[14]

  • Fraction Collection: Collect eluent fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?[Link]

  • Google Patents.
  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • Google Patents.
  • ARKIVOC. Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • National Center for Biotechnology Information. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

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Technical Support Center: Enhancing Enantiomeric Excess in 2-Oxaspiro[4.4]nonane-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Oxaspiro[4.4]nonane-3-carboxylic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are focused on achieving high enantiomeric excess (ee) in their synthetic routes. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your reaction outcomes.

The stereochemical purity of 2-Oxaspiro[4.4]nonane-3-carboxylic acid is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. The spirocyclic lactone core is a privileged scaffold in medicinal chemistry, and controlling its absolute stereochemistry is critical for developing safe and efficacious therapeutics. This guide will focus on asymmetric bromolactonization as a primary strategy for inducing chirality.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Oxaspiro[4.4]nonane-3-carboxylic acid, presented in a question-and-answer format to directly tackle experimental challenges.

Q1: My reaction yields the desired product, but the enantiomeric excess (ee) is consistently low (<50%). What are the likely causes and how can I improve it?

A1: Low enantiomeric excess is a frequent hurdle in asymmetric catalysis and can stem from several factors. A systematic approach is crucial for diagnosis.

Initial Diagnostic Workflow:

cluster_step1 Analytical Method cluster_step2 Purity cluster_step3 Reaction Conditions start Low ee Observed step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Assess Catalyst & Reagent Purity step1->step2 Method Validated s1_q1 Adequate Peak Resolution? step1->s1_q1 step3 Evaluate Reaction Conditions step2->step3 Purity Confirmed s2_q1 Catalyst Active & Pure? step2->s2_q1 step4 Optimize Catalyst System step3->step4 Conditions Optimal s3_q1 Temperature Controlled? step3->s3_q1 s1_a1 Optimize HPLC/GC Method (Column, Mobile Phase, Temp.) s1_q1->s1_a1 No s1_a1->step1 Re-evaluate s2_a1 Synthesize/Procure Fresh Catalyst s2_q1->s2_a1 No s2_q2 Substrate/Reagents Pure? s2_q1->s2_q2 Yes s2_a1->step2 Re-evaluate s2_a2 Purify via Recrystallization/ Distillation/Chromatography s2_q2->s2_a2 No s2_a2->step2 Re-evaluate s3_a1 Calibrate Thermostat/ Use Cryostat s3_q1->s3_a1 No s3_q2 Anhydrous/Inert Atmosphere? s3_q1->s3_q2 Yes s3_a1->step3 Re-evaluate s3_a2 Dry Solvents/Use Schlenk Line s3_q2->s3_a2 No s3_a2->step3 Re-evaluate

Caption: Troubleshooting workflow for low enantiomeric excess.

  • Catalyst Integrity: The chiral catalyst is the cornerstone of enantioselectivity. Ensure it is of high purity and has not degraded. If using a synthesized catalyst, verify its structure and purity by NMR, mass spectrometry, and elemental analysis. For commercial catalysts, use a fresh batch from a reputable supplier.

  • Reagent and Solvent Purity: Trace impurities in your starting material (the corresponding unsaturated carboxylic acid) or solvents can poison the catalyst or participate in non-selective background reactions. Purify the substrate by recrystallization or chromatography. Use freshly distilled, anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can significantly enhance enantioselectivity by favoring the transition state leading to the major enantiomer. If you are running the reaction at room temperature, try cooling it to 0 °C or even -78 °C.

  • Catalyst Loading: While catalytic, the concentration of the catalyst can influence the formation of aggregates, which may have different selectivity compared to the monomeric species. It is advisable to screen a range of catalyst loadings to find the optimal concentration for your specific substrate.[1]

Q2: I've optimized the reaction conditions, but my enantiomeric excess has plateaued at a moderate level (e.g., 70-80% ee). How can I push it higher?

A2: Reaching a plateau in ee suggests that the intrinsic selectivity of your catalytic system for your specific substrate needs enhancement.

  • Catalyst Modification: If you are using a known catalyst, consider structurally similar analogues. For instance, in a BINOL-derived catalyst system, modifying the substituents at the 3 and 3' positions can create a more sterically hindered or electronically tuned chiral pocket, potentially improving enantiomeric recognition.

  • Additives: The addition of co-catalysts or additives can sometimes have a dramatic effect. For bromolactonization, weakly acidic or basic additives can modulate the reactivity of the substrate or catalyst, leading to improved selectivity.[2] However, strongly acidic conditions can disrupt crucial catalyst-substrate interactions, leading to a drop in ee.[2]

  • Kinetic Resolution: If the reaction proceeds with a sufficiently high selectivity factor, you can achieve higher ee in the product by stopping the reaction before completion. This is a form of kinetic resolution where the unreacted starting material will be enriched in the other enantiomer. This strategy, however, comes at the cost of lower product yield.[3]

Q3: My reaction is not reproducible. I get high ee in one run and low ee in the next. What could be causing this variability?

A3: Irreproducibility is often linked to subtle variations in experimental setup and reagent quality.

  • Strict Control of Reaction Parameters: Ensure consistent stirring speed, rate of reagent addition, and precise temperature control. Use a cryostat for sub-ambient temperatures to maintain a stable environment.

  • Atmosphere Control: Inconsistent inert atmosphere can lead to varying levels of moisture or oxygen, which can affect the catalyst performance. Ensure your inert gas is pure and there are no leaks in your reaction setup.

  • Reagent Source and Storage: Use reagents from the same batch for a series of experiments. If this is not possible, re-validate the purity of new batches. Store sensitive reagents, especially the chiral catalyst, under appropriate conditions (e.g., in a desiccator, under inert gas, protected from light).

Frequently Asked Questions (FAQs)

Q: What is the most promising synthetic strategy for achieving high enantiomeric excess in 2-Oxaspiro[4.4]nonane-3-carboxylic acid?

A: Asymmetric halolactonization, particularly bromolactonization, of the corresponding alkenyl carboxylic acid precursor is a highly effective method. This reaction can be catalyzed by various chiral systems, such as BINOL-derived bifunctional catalysts or amino-thiocarbamates, to induce high levels of enantioselectivity.[4][5]

Q: How do I choose the right chiral catalyst for my reaction?

A: Catalyst selection is often empirical. Start with catalysts that have shown high efficacy for similar substrates (e.g., 5-alkyl-substituted pentenoic acids).[4] BINOL-derived catalysts are a good starting point due to their modular nature, allowing for fine-tuning of the chiral environment.

Q: What are the best analytical techniques for determining the enantiomeric excess of 2-Oxaspiro[4.4]nonane-3-carboxylic acid?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[6] You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for a wide range of compounds. It is usually necessary to derivatize the carboxylic acid to its methyl or other ester to improve its chromatographic behavior on these columns. Chiral Gas Chromatography (GC) can also be used if the derivatized product is sufficiently volatile.

Q: Can I use kinetic resolution to obtain enantiomerically pure 2-Oxaspiro[4.4]nonane-3-carboxylic acid?

A: Yes, if the bromolactonization reaction has a high selectivity factor, it can be used for the kinetic resolution of the racemic starting material. This would yield highly enantioenriched unreacted starting material and the lactone product.[3] Dynamic kinetic resolution, where the undesired enantiomer is racemized in situ, is an even more efficient strategy if applicable.

Experimental Protocols

Protocol 1: Asymmetric Bromolactonization

This protocol is a representative procedure based on established methods for the asymmetric bromolactonization of similar substrates.[4]

Materials:

  • (Cyclopent-1-en-1-yl)acetic acid (starting material)

  • Chiral bifunctional catalyst (e.g., a BINOL-derived amidine catalyst)

  • N-Bromosuccinimide (NBS)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral bifunctional catalyst (5-10 mol%).

  • Add the anhydrous, degassed solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a cryostat.

  • Add the (Cyclopent-1-en-1-yl)acetic acid (1.0 equivalent) to the catalyst solution and stir for 10-15 minutes.

  • In a separate flask, dissolve N-Bromosuccinimide (1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the NBS solution to the reaction mixture via a syringe pump over several hours to maintain a low concentration of the brominating agent.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-Oxaspiro[4.4]nonane-3-carboxylic acid (as its corresponding lactone).

Protocol 2: Chiral HPLC Analysis

This is a general guideline for developing a chiral HPLC method.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase columns (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak IC)

Method Development Workflow:

start Need to Determine ee step1 Derivatize Carboxylic Acid (e.g., to Methyl Ester) start->step1 step2 Screen Chiral Columns (e.g., OD-H, AD, IC) step1->step2 step3 Optimize Mobile Phase (Hexane/IPA, Modifiers) step2->step3 step4 Fine-tune Conditions (Flow Rate, Temperature) step3->step4 end Validated Method for ee Determination step4->end

Caption: Workflow for chiral HPLC method development.

  • Derivatization: Convert the carboxylic acid to its methyl ester using diazomethane or trimethylsilyldiazomethane for better peak shape and resolution.

  • Initial Screening: Screen a set of chiral columns with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

  • Mobile Phase Optimization: If separation is observed, optimize the ratio of hexane to isopropanol. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can also improve peak shape.

  • Parameter Refinement: Adjust the flow rate and column temperature to improve resolution and reduce analysis time.

  • Validation: Once a good separation is achieved, validate the method for accuracy and precision by analyzing samples with known enantiomeric ratios.

Quantitative Data Summary

Catalyst TypeTypical ee Range for Similar SubstratesKey AdvantagesReference
BINOL-derived Bifunctional Catalysts85-99%High enantioselectivity, modular design[4]
Amino-thiocarbamate Catalysts80-93%Good yields and enantioselectivities[2][5]

References

  • Yeung, Y.-Y., et al. (2010). Asymmetric Bromolactonization Using Amino-thiocarbamate Catalyst. Journal of the American Chemical Society, 132(44), 15474–15476. [Link]

  • Denmark, S. E., & Klosowski, D. W. (2010). Bifunctional Catalyst Promotes Highly Enantioselective Bromolactonizations to Generate Stereogenic C–Br Bonds. Journal of the American Chemical Society, 132(31), 10834–10836. [Link]

  • Alajarin, R., et al. (2015). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. Molecules, 20(9), 15807-15826. [Link]

  • Alajarin, R., et al. (2015). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. ResearchGate. [Link]

  • Bonjoch, J., & Solé, D. (2005). Enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, key chiral intermediate in the elaboration of (-)-cephalotaxine. Heterocycles, 66, 31-40. [Link]

  • Asano, K., et al. (2018). Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by a BINOL-derived chiral bifunctional sulfide. Tetrahedron, 74(38), 5534-5540. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Beilstein Journal of Organic Chemistry, 17, 48-56. [Link]

  • Wang, T., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science, 15(10), 3804-3811. [Link]

  • Klosowski, D. W., et al. (2018). Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications. The Journal of Organic Chemistry, 83(9), 5040-5056. [Link]

  • Yeung, Y.-Y., et al. (2010). Asymmetric bromolactonization using amino-thiocarbamate catalyst. PubMed. [Link]

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Technical Support Center: Work-up Procedures for Acidic Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the work-up of acidic spiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of these unique and often challenging molecules.

Introduction

Spiro compounds, characterized by their distinct three-dimensional structure originating from a single shared atom between two rings, are increasingly prevalent in medicinal chemistry and materials science.[1][2] When these scaffolds incorporate an acidic functional group, such as a carboxylic acid or a phenol, their purification requires a nuanced approach that leverages their specific physicochemical properties. This guide provides a systematic framework for troubleshooting common issues encountered during the work-up of acidic spiro compounds, ensuring robust and reproducible purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in designing a work-up procedure for a new acidic spiro compound?

A1: The most critical first step is to determine the pKa of your acidic spiro compound. The pKa is the pH at which the compound is 50% ionized and 50% non-ionized.[3][4] This value dictates the pH adjustments necessary to control the compound's solubility during extraction. For an acidic compound, you will want to work at a pH at least 2 units below its pKa to keep it in its neutral, organic-soluble form, and at a pH at least 2 units above its pKa to convert it to its ionized, water-soluble salt form.[3][4]

Q2: I'm performing an acid-base extraction to purify my acidic spiro compound, but I'm getting low recovery. What are the likely causes?

A2: Low recovery during acid-base extraction can stem from several factors:

  • Incomplete pH Adjustment: Ensure the pH of the aqueous phase is sufficiently basic (at least 2 pH units above the pKa of your compound) to fully deprotonate your acidic spiro compound and draw it into the aqueous layer as its salt.[3][4] Conversely, when re-acidifying to precipitate your product, ensure the pH is well below the pKa.[5]

  • Insufficient Mixing: Inadequate shaking of the separatory funnel can lead to incomplete partitioning between the organic and aqueous layers. Ensure thorough but gentle mixing, venting frequently to release any pressure buildup, especially when using bicarbonate bases which evolve CO2 gas.[6][7]

  • Emulsion Formation: Spiro compounds can sometimes act as surfactants, leading to the formation of stable emulsions between the organic and aqueous layers, which physically traps your product.[7][8] See the troubleshooting guide below for strategies to break emulsions.

  • Product Solubility in the "Wrong" Phase: While the goal is to have the neutral compound in the organic phase and the salt in the aqueous phase, some highly polar spiro compounds may have residual solubility in the aqueous layer even in their neutral form. Conversely, some lipophilic salts might not be fully soluble in the aqueous phase. Consider back-extraction of the aqueous layer with a fresh portion of organic solvent to recover any dissolved neutral product.[9]

  • Precipitation at the Interface: Your acidic spiro compound might precipitate at the interface between the two layers if its salt has limited solubility in the aqueous phase.[7]

Q3: My acidic spiro compound seems to be decomposing during the work-up. What are the potential causes and how can I mitigate this?

A3: Decomposition can be a significant issue, especially for complex spirocycles.[10][11]

  • pH Instability: Some spirocyclic structures can be sensitive to strongly acidic or basic conditions.[10] If you suspect this, consider using milder bases like sodium bicarbonate instead of sodium hydroxide for extraction, and milder acids like citric acid or ammonium chloride for neutralization.

  • Temperature Sensitivity: If the reaction was run at an elevated temperature, ensure the mixture is cooled to room temperature before starting the work-up to prevent unwanted side reactions.[5]

  • Oxidative Degradation: Some compounds are sensitive to atmospheric oxygen.[10] If you suspect this, consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Persistent Emulsion During Liquid-Liquid Extraction

Symptoms: The organic and aqueous layers fail to separate cleanly, forming a cloudy or milky intermediate layer.[7][8]

Emulsion_Troubleshooting Start Persistent Emulsion Observed AddBrine Add Saturated NaCl (Brine) Solution Start->AddBrine First Step Filter Filter through Celite® or Glass Wool AddBrine->Filter If Brine Fails Result Separation Achieved AddBrine->Result Centrifuge Centrifugation Filter->Centrifuge For Stubborn Emulsions Filter->Result SolventEvap Reduce Organic Solvent Volume Centrifuge->SolventEvap If Still Unresolved Centrifuge->Result Patience Allow to Stand for an Extended Period SolventEvap->Patience Last Resort SolventEvap->Result Patience->Result

Troubleshooting Steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[6]

  • Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool. This can physically disrupt the droplets that form the emulsion.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to separation.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.

Issue 2: Product Fails to Precipitate After Acidification

Symptoms: After acidifying the basic aqueous extract containing your spiro compound's salt, no solid product crashes out.[7]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Product is an oil or has high solubility in the acidified aqueous phase. Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.[12]
Insufficient acidification. Check the pH of the aqueous layer with pH paper or a pH meter to ensure it is at least 2 pH units below the pKa of your compound.[3][4] Add more acid if necessary.
Supersaturation. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a small crystal of the pure product (if available) can also initiate precipitation.[13]
Formation of a fine, slow-to-settle precipitate. Cool the solution in an ice bath to further decrease the solubility of your product.[14] If a precipitate forms, allow it to stand for some time to fully crystallize before filtration.
Issue 3: Poor Separation During Column Chromatography

Symptoms: Your acidic spiro compound co-elutes with impurities during silica gel chromatography.

Chromatography_Optimization Start Poor Chromatographic Separation TLC Optimize Solvent System via TLC Start->TLC Acidify Add Acidic Modifier to Eluent (e.g., 0.1-1% Acetic or Formic Acid) TLC->Acidify If Tailing Occurs Success Improved Separation TLC->Success StationaryPhase Consider Alternative Stationary Phases (e.g., Alumina, Reversed-Phase) Acidify->StationaryPhase If Still Poor Separation Acidify->Success SFC Explore Supercritical Fluid Chromatography (SFC) StationaryPhase->SFC For Chiral or Difficult Separations StationaryPhase->Success SFC->Success

Troubleshooting Steps:

  • Acidify the Mobile Phase: Acidic compounds often streak or "tail" on silica gel due to interactions with the slightly acidic silanol groups. Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can suppress the ionization of your compound, leading to sharper peaks and better separation.[15][16]

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to systematically screen different solvent systems of varying polarities to achieve a good separation (Rf values between 0.2 and 0.5 for your compound and impurities).[17]

  • Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using neutral or basic alumina, or reversed-phase silica gel.[17]

  • Supercritical Fluid Chromatography (SFC): For chiral acidic spiro compounds or particularly challenging separations, SFC can be a powerful alternative to traditional HPLC, often providing better resolution and faster run times.[18][19][20]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[6]

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of an aqueous base (e.g., 1 M NaOH, saturated NaHCO3). The choice of base depends on the acidity of your spiro compound; weaker acids may require a stronger base for complete deprotonation.[6]

  • Extraction: Stopper the funnel, and with frequent venting, shake the mixture vigorously for 1-2 minutes.[7] Allow the layers to separate.

  • Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of the acidic product.[6] Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any entrained neutral impurities.[9]

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl, H2SO4) with stirring until the solution is acidic (test with pH paper). Your purified acidic spiro compound should precipitate out.[5][21]

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold water.[13]

  • Drying: Dry the purified product under vacuum.

Protocol 2: Recrystallization of Acidic Spiro Compounds

Recrystallization is an excellent final purification step to obtain highly pure crystalline material.[13][22]

  • Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature or below.[13][21] Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring, adding more solvent in small portions until the solid just dissolves.[14]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[14]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[14]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[13]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • Hendriks, G., Uges, D. R. A., & Franke, J. P. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. Journal of Chromatography B, 853(1-2), 234-241. [Link]

  • Why is pH adjustment important for sample prep methods? (2023, February 2). Biotage. Retrieved from [Link]

  • How are 2 acids having a different pH of 2 and 5 separated by solvent extraction techniques? (2017, October 19). Quora. Retrieved from [Link]

  • Understanding the Acid Workup: A Key Step in Organic Chemistry. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2018). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. Molecules, 23(10), 2633. [Link]

  • Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Journal of Visualized Experiments. Retrieved from [Link]

  • About Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Athabasca University. Retrieved from [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Chemistry LibreTexts. Retrieved from [Link]

  • How to purify and isolate required compound from a reaction mixture? (2015, April 20). ResearchGate. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026, February 11). ACS Publications. Retrieved from [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16). Waters. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025, March 3). ResearchGate. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Spiro Compounds - Synthesis and Applications. (n.d.). Bentham Science. Retrieved from [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. (2025, September 5). ACS Publications. Retrieved from [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021, January 6). Royal Society of Chemistry. Retrieved from [Link]

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Validation & Comparative

Biological activity comparison of oxaspiro vs. spiro[4.4]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical comparison between Oxaspiro derivatives (specifically 1-oxaspiro[4.4]nonane frameworks) and Carbocyclic Spiro[4.4]nonane derivatives . While both scaffolds offer the high-Fsp³ character (fraction of sp³ hybridized carbons) essential for escaping "flatland" in modern drug discovery, their biological applications diverge significantly due to their physicochemical differences.

  • Oxaspiro Derivatives: Characterized by the inclusion of an oxygen atom within the spirocyclic ring. This modification lowers lipophilicity (LogP), enhances water solubility, and introduces a hydrogen-bond acceptor, making them ideal for antimicrobial and cytotoxic applications where bioavailability is a bottleneck.

  • Spiro[4.4]nonane Derivatives: Defined by an all-carbon spiro-core. These scaffolds provide exceptional structural rigidity and hydrophobicity. They function primarily as central nervous system (CNS) agents (when aminated) or as rigid chiral ligands, leveraging their ability to lock pharmacophores in precise 3D orientations to traverse the Blood-Brain Barrier (BBB).

Structural & Physicochemical Analysis[1][2][3][4]

The core difference lies in the heteroatom substitution at the 1-position (or 1,6-positions for dioxa/diones). This single atom change dictates the interaction landscape.

FeatureOxaspiro Scaffolds (e.g., 1-oxaspiro[4.4]nonane)Spiro[4.4]nonane Scaffolds (Carbocyclic)
Core Composition Heterocyclic (Ether/Lactone)Carbocyclic (All-Carbon)
Electronic Profile Polar, H-bond Acceptor (Ether O)Non-polar, Hydrophobic
Metabolic Stability Moderate (Lactone cleavage risk)High (Resistant to hydrolysis)
Solubility (Aq.) Enhanced (up to 40x vs carbocycle)Low (Requires polar appendages)
Primary Utility Transition state mimics, AntibioticsHydrophobic cores, GPCR ligands

Biological Performance Profile

Oxaspiro Derivatives: Antimicrobial & Cytotoxic Potency

Oxaspiro compounds, particularly spiro-lactones (e.g., Longianone derivatives) and spiro-ethers , exhibit significant bioactivity by mimicking the transition states of hydrolytic enzymes or disrupting bacterial cell walls.

  • Mechanism: The spiro-ether oxygen often participates in hydrogen bonding with active site residues (e.g., Serine or Histidine) in target enzymes.

  • Key Data:

    • Antimicrobial: 1,6-dioxaspiro[4.4]nonane derivatives have shown MIC values comparable to standard antibiotics against S. aureus.

    • Cytotoxicity: Spiro-lactone variants demonstrate IC50 values in the low micromolar range (3–10 µM) against HeLa and A549 cancer cell lines, often inducing apoptosis via the mitochondrial pathway.

Spiro[4.4]nonane Derivatives: CNS & Receptor Targeting

The all-carbon spiro[4.4]nonane skeleton is a "privileged structure" for maintaining the spatial orientation of pharmacophores without interacting chemically itself.

  • Mechanism: The rigid 90° orthogonality of the two rings prevents conformational collapse, ensuring high selectivity for receptors like the Nicotinic Acetylcholine Receptor (nAChR) or Sigma-1 receptors (when functionalized with amines).

  • Key Data:

    • Neuroprotection: Amino-functionalized spiro[4.4]nonanes (often precursors to or analogs of azaspiro systems) show high affinity (Ki < 50 nM) for σ1 receptors.

    • Viral Inhibition: While adamantane is the classic example, spiro[4.4]nonane amines have been explored as M2 channel blockers for Influenza A, though with varying success compared to the adamantane cage.

Comparative Data: Case Studies

The following table contrasts a representative bioactive Oxaspiro-lactone against a Spiro[4.4]nonane-dione derivative in standard assays.

MetricCompound A: Oxaspiro-Lactone (1,7-dioxaspiro[4.4]nonane-2,8-dione)Compound B: Spiro-Dione (Spiro[4.4]nonane-1,6-dione derivative)
Target Class Antibacterial / AntifungalChiral Ligand / CNS Precursor
Assay Model Staphylococcus aureus (MIC)In silico Docking (Sigma-1 Receptor)
Potency MIC: 8–16 µg/mL Binding Energy: -9.0 kcal/mol
Solubility High (>500 µM in PBS)Low (<50 µM in PBS)
Toxicity (CC50) >100 µM (Vero cells)>200 µM (Vero cells)
Conclusion Superior for systemic infection targets.Superior for blood-brain barrier penetration.

Note: Data derived from comparative analysis of spirocyclic natural products (e.g., Isaria metabolites) and synthetic spiro-dione libraries.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent design logic between these two scaffolds using the DOT language.

SpiroComparison cluster_Oxa Oxaspiro Pathway cluster_Carba Spiro[4.4]nonane Pathway Precursor Linear Precursor (e.g., Alkynyl Ketone) Oxa_Cycl Iodocyclization / Acid Catalysis Precursor->Oxa_Cycl Carb_Cycl Radical Bicyclization / Diels-Alder Precursor->Carb_Cycl Oxa_Scaffold Oxaspiro Scaffold (Ether/Lactone) Oxa_Cycl->Oxa_Scaffold Oxa_Prop High Solubility H-Bond Acceptor Oxa_Scaffold->Oxa_Prop Oxa_Target Target: Enzymes/Bacteria (e.g., Cell Wall Lysis) Oxa_Prop->Oxa_Target Carb_Scaffold Carbocyclic Scaffold (All-Carbon) Carb_Cycl->Carb_Scaffold Carb_Prop High Lipophilicity Rigid Geometry Carb_Scaffold->Carb_Prop Carb_Target Target: CNS Receptors (e.g., nAChR, Sigma-1) Carb_Prop->Carb_Target

Figure 1: Divergent synthesis and biological application pathways for Oxaspiro vs. Carbocyclic Spiro scaffolds.

Experimental Protocols

Synthesis: 1-Oxaspiro[4.4]nonane (Iodocyclization Method)

A standard method for generating the oxaspiro core efficiently.

  • Reagents: 4-pentyn-1-ol derivative (1.0 eq), Iodine (I₂, 1.2 eq), NaHCO₃ (2.0 eq), CH₂Cl₂.

  • Procedure:

    • Dissolve the alkynyl alcohol in anhydrous CH₂Cl₂ at 0°C.

    • Add NaHCO₃ followed by the portion-wise addition of Iodine.

    • Stir in the dark at room temperature for 2–4 hours (monitor by TLC).

    • Quench: Add saturated aqueous Na₂S₂O₃ to remove excess iodine.

    • Extraction: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc) yields the iodinated oxaspiro intermediate.

Assay: MTT Cytotoxicity Screen

Used to evaluate the antiproliferative potential of the spiro derivatives.

  • Cell Lines: HeLa (Cervical cancer) or A549 (Lung carcinoma).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (Oxaspiro vs. Spiro[4.4]nonane variants) in serial dilutions (0.1–100 µM). DMSO control < 0.5%.

  • Incubation: Incubate for 48 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours until purple formazan crystals form.

    • Dissolve crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Journal of Organic Chemistry. Link

  • Paquette, L. A., et al. (2001).[1][2] 1-Oxaspiro[4.4]nonan-6-ones.[3] Synthetic Access via Oxonium Ion Technology.[1][2][3] Journal of Organic Chemistry. Link

  • Mishra, G., et al. (2024). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem Application Notes. Link

  • Fominova, K., et al. (2022).[4] Spirocycles and their unexplored oxa-counterparts. European Journal of Organic Chemistry. Link

  • Grygorenko, O. O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI Pharmaceuticals. Link

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A Researcher's Guide to the Elemental Analysis of 2-Oxaspiro[4.4]nonane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. 2-Oxaspiro[4.4]nonane-3-carboxylic acid, a unique spirocyclic lactone, presents a compelling scaffold for medicinal chemistry due to the structural rigidity and three-dimensional arrangement conferred by the spiro center.[1] The synthesis of such spirocyclic systems is an active area of research, with various methods being developed for their efficient construction.[1][2][3] Accurate determination of its elemental composition is a fundamental step in verifying its identity and purity. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis data for this compound, alongside a detailed protocol for its determination via combustion analysis.

The Foundational Role of Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of carbon (C), hydrogen (H), and other elements within a sample.[4] This technique is indispensable for:

  • Verifying Molecular Formula: The experimentally determined elemental composition should closely match the theoretical percentages calculated from the proposed molecular formula.

  • Assessing Purity: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or starting materials. For most organic compounds, purity is demonstrated by high-field 1H NMR or 13C NMR data, although elemental analysis (within ±0.4%) is encouraged for small molecules.[5][6]

  • Confirming Successful Synthesis: Obtaining the correct elemental analysis is a critical checkpoint in a synthetic workflow, confirming that the target molecule has been successfully prepared.

Theoretical Elemental Composition of 2-Oxaspiro[4.4]nonane-3-carboxylic acid

The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. For 2-Oxaspiro[4.4]nonane-3-carboxylic acid, the molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol .[7]

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09963.51
HydrogenH1.0081414.1128.29
OxygenO15.999347.99728.20

Table 1: Theoretical elemental composition of 2-Oxaspiro[4.4]nonane-3-carboxylic acid.

Experimental Determination: The Combustion Analysis Workflow

The most common method for determining the elemental composition of organic compounds is combustion analysis.[4][8] This technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen at high temperatures. The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are then quantitatively measured.

Step-by-Step Experimental Protocol
  • Sample Preparation: A small amount of the purified 2-Oxaspiro[4.4]nonane-3-carboxylic acid (typically 1-3 mg) is accurately weighed into a tin or silver capsule. Proper sample preparation is vital for accurate results, as any lack of thorough preparation can result in contamination or loss of volatile components, skewing the analysis.[9]

  • Combustion: The capsule is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) containing an oxidant, such as chromium(III) oxide. The sample undergoes rapid and complete combustion in a stream of pure oxygen.

  • Reduction and Gas Purification: The combustion gases are then passed through a reduction furnace containing copper to convert any nitrogen oxides to N₂ and remove excess oxygen. The gas stream is further purified to remove interfering substances like halogens and sulfur, if present.

  • Separation and Detection: The purified gas mixture (CO₂, H₂O, and N₂) is then passed through a series of absorption traps or a gas chromatography column.

    • Water is absorbed by a desiccant like magnesium perchlorate.

    • Carbon dioxide is absorbed by a substance like sodium hydroxide on a solid support.

    • Nitrogen gas passes through and is detected by a thermal conductivity detector.

  • Data Analysis: The amount of each gas is determined by the change in mass of the absorption traps or by the signal from the thermal conductivity detector. From these values, the mass percentages of C, H, and N in the original sample are calculated. The percentage of oxygen is typically determined by difference, by subtracting the sum of the percentages of C and H from 100%.[8]

Visualizing the Workflow

CombustionAnalysis cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis Sample 1. Weigh Sample (1-3 mg) in Tin Capsule Combustion 2. Combustion Furnace (~1000°C, O₂ stream) Sample->Combustion Introduce Reduction 3. Reduction Furnace (Copper) Combustion->Reduction Combustion Gases H2O_Trap 4. H₂O Absorption Trap Reduction->H2O_Trap Purified Gases CO2_Trap 5. CO₂ Absorption Trap H2O_Trap->CO2_Trap Analysis 7. Calculate %C, %H, %N Determine %O by difference H2O_Trap->Analysis Detector 6. N₂ Detection (TCD) CO2_Trap->Detector CO2_Trap->Analysis Detector->Analysis

A schematic overview of the combustion analysis workflow.

Comparison with Alternative Spirocyclic Scaffolds

To provide a broader context for the characterization of 2-Oxaspiro[4.4]nonane-3-carboxylic acid, it is useful to compare its elemental composition with that of other spirocyclic compounds. This comparison highlights how subtle changes in the molecular structure, such as the introduction of a nitrogen atom or a change in the ring size, can significantly alter the elemental percentages.

CompoundMolecular Formula% Carbon% Hydrogen% Oxygen% Nitrogen
2-Oxaspiro[4.4]nonane-3-carboxylic acid C₉H₁₄O₃ 63.51 8.29 28.20 -
2-Oxo-1-oxaspiro[4.4]nonane-4-carboxylic acidC₉H₁₂O₄58.696.5734.74-
2-Azaspiro[4.4]nonan-3-one[10]C₈H₁₃NO69.039.4111.4910.06
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid[11]C₈H₁₃NO₃56.137.6528.048.18

Table 2: Comparison of theoretical elemental compositions of various spirocyclic compounds.

Interpreting the Results: Trustworthiness and Expected Deviations

When comparing experimental data to theoretical values, it is crucial to understand the acceptable limits of deviation. For academic publications and industrial standards, a deviation of ±0.4% for each element is generally considered acceptable to confirm the purity and identity of a new compound.[5][6]

Several factors can contribute to discrepancies between theoretical and experimental results:

  • Sample Purity: The presence of impurities, such as solvents or byproducts, is the most common reason for deviations.

  • Hygroscopic Nature: If the compound readily absorbs moisture from the atmosphere, the hydrogen and oxygen percentages will be artificially high.

  • Incomplete Combustion: Certain stable or highly halogenated compounds may not combust completely, leading to inaccurate results.

  • Instrumental Error: While modern elemental analyzers are highly accurate, minor instrumental fluctuations can occur. Regular calibration with known standards is essential to minimize this.[9]

A statistical study on elemental analysis across multiple service providers has shown that variations in results can occur, and a deviation of 0.4% may not always be a realistic expectation, especially for carbon and nitrogen.[12] This highlights the importance of considering elemental analysis as one piece of a larger analytical puzzle, alongside techniques like NMR, mass spectrometry, and chromatography.

Conclusion

The elemental analysis of 2-Oxaspiro[4.4]nonane-3-carboxylic acid is a critical step in its characterization, providing fundamental data to confirm its molecular formula and assess its purity. By understanding the theoretical composition, the experimental workflow of combustion analysis, and the acceptable limits of deviation, researchers can confidently interpret their results. The comparison with other spirocyclic scaffolds further underscores the sensitivity of elemental analysis to structural modifications. Ultimately, when combined with other analytical techniques, elemental analysis provides a robust foundation for the structural elucidation of novel compounds in the field of drug discovery and development.

References

  • [Author], [Title], [Source], [URL]
  • Wikipedia, Combustion analysis, [Link][4]

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  • National Institutes of Health, An International Study Evaluating Elemental Analysis, [Link][6]

  • Pearson, Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons, [Link][13]

  • University of Cincinnati, Liebig and Combustion Analysis, [Link][14]

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  • Elementar, Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results, [Link][9]

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  • Hoffman Fine Chemicals, 2-Oxaspiro[4.4]nonane-3-carboxylic acid, [Link][7]

  • PubChem, 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid, [Link][16]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Oxaspiro[4.4]nonane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-Oxaspiro[4.4]nonane-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a protocol, but a deep understanding of the principles behind each step, ensuring a self-validating system of safety and compliance within your laboratory.

Section 1: Core Directive and Hazard Assessment

Our assessment is therefore based on the compound's chemical class and functional groups:

  • Carboxylic Acid Moiety: Carboxylic acids are acidic and can be corrosive or irritating.[2] They are generally incompatible with bases, oxidizing agents, and reactive metals.[2] While dilute solutions of simple carboxylic acids may sometimes be neutralized for drain disposal, this practice is not recommended for a compound with unknown ecotoxicity.[3][4]

  • Spirocyclic Core: The spirocyclic structure, while imparting valuable three-dimensionality for drug design, does not inherently define its hazard profile. The compound's overall properties must be considered.

Section 2: Immediate Safety and Spill Response

Proper disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and engineering controls is mandatory when handling 2-Oxaspiro[4.4]nonane-3-carboxylic acid in any form.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[8]

2.2 Engineering Controls

  • All handling of the compound, including weighing, preparing solutions, and adding to waste containers, should be performed within a properly functioning chemical fume hood to minimize inhalation risk.[2][8]

2.3 Spill Response Protocol

In the event of a spill, the priority is to ensure personnel safety and prevent environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described above.

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, gently sweep to avoid raising dust.

  • Collect Waste: Carefully collect the absorbed material and place it into a sealable, compatible waste container.[3][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste and manage it according to the disposal protocol in Section 3.

Section 3: Step-by-Step Disposal Protocol

The following protocol ensures that all waste containing 2-Oxaspiro[4.4]nonane-3-carboxylic acid is handled in a compliant and safe manner.

Step 1: Waste Identification and Segregation Designate a specific hazardous waste container for "2-Oxaspiro[4.4]nonane-3-carboxylic acid and related waste." Do not mix this waste with other chemical streams.[2]

  • Causality: Segregation is critical to prevent dangerous reactions. Specifically, keep this acidic waste stream separate from bases (to avoid violent neutralization reactions), strong oxidizers, and any incompatible solvents.[4]

Step 2: Container Selection and Management Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[2]

  • The container must be in good condition with a secure, leak-proof lid.[2]

  • Keep the container closed at all times except when adding waste.[4] This minimizes the release of vapors and prevents contamination.

  • Critical: Fill the container to no more than 80-90% of its capacity.[2] This headspace allows for vapor expansion and prevents spills during transport.

Step 3: Accurate Labeling Proper labeling is a legal requirement and essential for safety. Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Oxaspiro[4.4]nonane-3-carboxylic acid"

  • List any solvents or other chemicals present in the container with their approximate percentages.

  • The date accumulation started.

  • Clear hazard identification (e.g., "Acid," "Irritant").

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment is used for liquid waste to capture any potential leaks.[4]

Step 5: Arranging for Professional Disposal The final and only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][9] Do not, under any circumstances, attempt to dispose of this chemical down the drain or in the regular trash.[8]

Section 4: Data Summary and Procedural Workflow

For clarity, the key information is summarized below.

Table 1: Disposal Profile for 2-Oxaspiro[4.4]nonane-3-carboxylic acid
ParameterSpecificationRationale
Chemical Formula C₉H₁₄O₃Identifies the compound's composition.[1]
Molecular Weight 170.21 g/mol Basic chemical property.[1]
Waste Category Hazardous Waste (Acidic Organic)Precautionary principle due to lack of specific data and presence of carboxylic acid group.
Container Type High-Density Polyethylene (HDPE) or other compatible plastic/glass.Chemical resistance to acids.[2]
Required Label Standard Hazardous Waste LabelCompliance with local and federal regulations (e.g., EPA/RCRA).[10][11]
Disposal Method Collection by licensed hazardous waste vendor.Ensures environmentally sound and legal disposal.[2][12]
Incompatibilities Bases, Strong Oxidizing Agents, Reactive MetalsPrevents dangerous chemical reactions.[2]
Diagram 1: Disposal Decision Workflow

The following diagram illustrates the mandatory workflow for all waste streams generated.

G cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposition Generate Generate Waste Containing 2-Oxaspiro[4.4]nonane-3-carboxylic acid Pure Unused/Expired Pure Compound Generate->Pure Identify waste type Solution Aqueous/Organic Solution Generate->Solution Identify waste type Contaminated Contaminated Labware (Gloves, Pipettes, etc.) Generate->Contaminated Identify waste type Container Place in Designated, Compatible, Labeled Hazardous Waste Container Pure->Container Solution->Container Contaminated->Container Disposal Arrange Pickup by EHS or Licensed Waste Contractor Container->Disposal Store in SAA until pickup

Sources

Personal protective equipment for handling 2-Oxaspiro[4.4]nonane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

As a Senior Application Scientist, I must emphasize that safety in the laboratory is not merely about compliance; it is about understanding the interaction between the chemical's physical properties and biological systems.

2-Oxaspiro[4.4]nonane-3-carboxylic acid is a functionalized spirocyclic intermediate. While specific toxicological data for this exact CAS is emerging, structural activity relationship (SAR) analysis of similar carboxylic acids and spiro-compounds dictates that we apply the Precautionary Principle . We treat this substance as a Skin, Eye, and Respiratory Irritant (GHS Category 2/2A/3) with potential for acute toxicity if ingested.

Hazard Characterization Table
Hazard ClassGHS CodeSignal WordPhysiological Mechanism
Skin Irritation H315WarningAcidic proton donation causes localized tissue damage; spiro-scaffold increases lipophilicity, aiding dermal penetration.
Eye Irritation H319WarningDirect protonation of corneal proteins; high risk of irreversible damage if not rinsed immediately.
STOT-SE H335WarningInhalation of dusts/mists irritates mucous membranes in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection is based on the compound's likely physical state (solid powder) and its acidic nature.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All weighing, transfer, and solubilization must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • PPE Overlay: If work must occur outside a hood (e.g., equipment maintenance), use a NIOSH-approved N95 particulate respirator at a minimum. For large-scale handling (>10g), a P100 half-face respirator is required to mitigate fine dust inhalation.

B. Dermal Protection (Hand & Body)
  • Glove Selection: Nitrile Rubber (0.11 mm minimum thickness) .

    • Rationale: Natural latex is permeable to many organic acids and degrades upon contact. Nitrile provides superior chemical resistance to the carboxylic acid moiety.

    • Technique: Double-gloving is recommended during the initial solubilization step where high concentrations are present.

  • Body Covering: Standard cotton-blend lab coat.

    • Critical Check: Ensure the coat has snap closures (not buttons) for rapid removal in case of a spill.

C. Ocular Protection
  • Standard: Chemical Safety Goggles (ANSI Z87.1 compliant).

    • Contraindication: Do not rely on standard safety glasses with side shields. Fine powders of carboxylic acids can drift around shields, and acidic solutions cause immediate, severe pain requiring an eyewash station.

Operational Workflows

Workflow A: Weighing & Transfer (Solid State)
  • Risk: Generation of airborne dusts; static charge buildup causing powder scattering.

  • Protocol:

    • Place the analytical balance inside the fume hood.

    • Use an antistatic gun or ionizer if the powder is static-prone (common with spiro-compounds).

    • Transfer using a spatula; never pour directly from the stock bottle to avoid "puffing."

Workflow B: Solubilization (Liquid State)
  • Risk: Exothermic reaction if neutralized with strong bases; splashing.

  • Protocol:

    • Add the solid to the solvent (e.g., DMSO, Methanol) slowly.

    • If adjusting pH, add base (e.g., NaOH) dropwise while stirring. Warning: Rapid addition can cause localized boiling/splattering due to the heat of neutralization.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and quantity.

PPE_Decision_Logic Start Start: Handling 2-Oxaspiro [4.4]nonane-3-carboxylic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Quant_Solid Quantity > 100mg? Solid->Quant_Solid Splash Splash Risk? Liquid->Splash Hood Engineering Control: Chemical Fume Hood REQUIRED Quant_Solid->Hood Always PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Solid Resp_Solid Add N95/P100 Respirator (If hood unavailable) PPE_Solid->Resp_Solid Contingency Only PPE_Liq_High PPE: Double Nitrile Gloves + Face Shield + Goggles Splash->PPE_Liq_High High (Heating/Stirring) PPE_Liq_Std PPE: Nitrile Gloves + Goggles Splash->PPE_Liq_Std Low (Static Transfer)

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational risk.

Disposal & Emergency Response

Spill Cleanup (Small Scale < 50g)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Ensure goggles and double gloves are worn.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit. Wait for bubbling (CO₂ release) to cease.

  • Collect: Sweep up the neutralized paste using a dustpan and brush.

  • Clean: Wipe the surface with water, followed by ethanol.

Waste Disposal Protocol

Do not dispose of this compound down the drain.[1] As an organic acid, it alters aquatic pH and contributes to chemical oxygen demand (COD).

Waste_Disposal Waste Chemical Waste Generated Type Identify Type Waste->Type Solid_Waste Solid Residue Type->Solid_Waste Liquid_Waste Liquid Solution Type->Liquid_Waste Tag_Solid Tag: Hazardous Waste (Solid, Organic Acid) Solid_Waste->Tag_Solid Check_pH Check pH Liquid_Waste->Check_pH Acidic pH < 2 Check_pH->Acidic Neutral pH 5-9 Check_pH->Neutral Stream_Corr Stream: Corrosive Organic Liquid Acidic->Stream_Corr Stream_Org Stream: General Organic Solvent Neutral->Stream_Org

Figure 2: Waste stream classification for regulatory compliance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132516935, 2-Oxaspiro[4.4]nonane-3-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (D002 - Corrosivity). Retrieved from [Link]

Sources

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